Olanzapine Lactam Impurity

Vue d'ensemble

Description

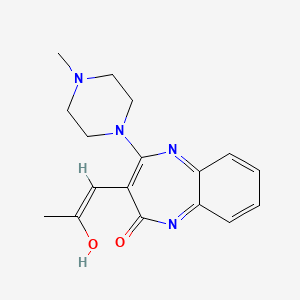

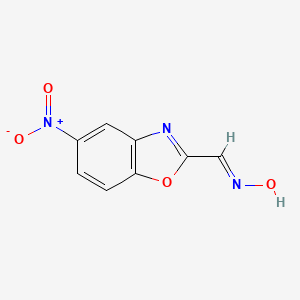

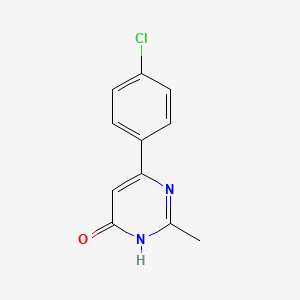

Olanzapine Lactam Impurity, also known as (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, is a degradation product of Olanzapine . It is a potential impurity found in commercial preparations of olanzapine . This impurity is formed during storage or exposure to thermal stress .

Synthesis Analysis

The synthesis of this compound from olanzapine is a multi-step process . It is a degradation product resulting from the oxidation and ring-opening of the thiophene ring of olanzapine .Molecular Structure Analysis

The molecular formula of this compound is C17H20N4O2 . Its molecular weight is 312.37 .Chemical Reactions Analysis

This compound is a degradation product of Olanzapine, a serotonergic . It is formed during storage or exposure to thermal stress .Physical And Chemical Properties Analysis

This compound appears as a yellow solid . It is slightly soluble in DMSO and warm methanol .Applications De Recherche Scientifique

Analytical Method Development

In the field of analytical chemistry, olanzapine lactam impurity plays a crucial role. A study by Rangiah (2014) developed a sensitive ultrahigh performance liquid chromatography-mass spectrometry method for quantifying olanzapine and its metabolites, including lactam impurities. This method is vital for detecting these impurities in small volumes of sera samples with high sensitivity (Rangiah, 2014).

Impurity Identification and Characterization

The identification and characterization of impurities in drug synthesis are crucial for drug safety and efficacy. Zhuang et al. (2018) isolated and characterized novel process-related impurities in olanzapine, including lactam impurities. This study provides insights into the formation and control of these impurities during drug manufacture (Zhuang et al., 2018).

Drug Synthesis and Impurity Formation

Understanding the synthesis and impurity formation in drugs is essential for pharmaceutical research. Thatipalli et al. (2008) focused on synthesizing and characterizing impurities of olanzapine, an antipsychotic drug, which included lactam impurities. This research offers valuable information on the chemical processes leading to these impurities (Thatipalli et al., 2008).

Drug Degradation Studies

Studying the degradation products of pharmaceuticals helps in understanding their stability and shelf life. Rao et al. (2011) described the impurities found in olanzapine in both drug substance and drug product, including lactam impurities. This research aids in understanding the drug's stability under various conditions (Rao et al., 2011).

Drug Quality Control

Cui et al. (2011) developed a liquid chromatographic method for determining olanzapine and related impurities, including lactam impurities, in bulk drugs. This method is significant for routine quality control in pharmaceutical production (Cui et al., 2011).

Mécanisme D'action

Target of Action

Olanzapine Lactam Impurity, also known as 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-, (3Z), is a degradation product of Olanzapine . The primary targets of this compound are dopamine D-1 and D-2 receptors . These receptors play a crucial role in the regulation of cognition, motivation, and feelings of pleasure .

Mode of Action

The compound acts as an antagonist of the dopamine D-1 and D-2 receptors . It also has antimuscarinic anticholinergic properties and exhibits antagonist activity at noradrenergic with α-receptors .

Biochemical Pathways

The formation of this compound is a degradation product resulting from the oxidation and ring-opening of the thiophene ring of olanzapine . The formation of this impurity is typically accompanied by the formation of ketothiolactam .

Pharmacokinetics

It is known that the compound is formed during storage or exposure to thermal stress . This suggests that its bioavailability may be influenced by these factors.

Result of Action

The antagonistic action of this compound on dopamine D-1 and D-2 receptors, as well as its antimuscarinic anticholinergic properties and antagonist activity at noradrenergic with α-receptors, can lead to a reduction in psychotic symptoms . .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as storage conditions and temperature . Exposure to thermal stress, for example, can lead to the formation of this impurity .

Safety and Hazards

When handling Olanzapine Lactam Impurity, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . It is also important to ensure adequate ventilation and remove all sources of ignition .

Propriétés

IUPAC Name |

3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKVZGLTQPNIEY-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine](/img/structure/B1436814.png)

![7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436818.png)

![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1436829.png)